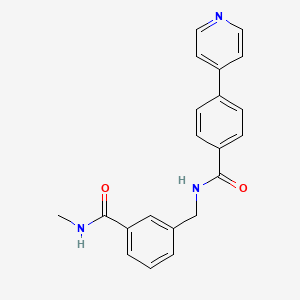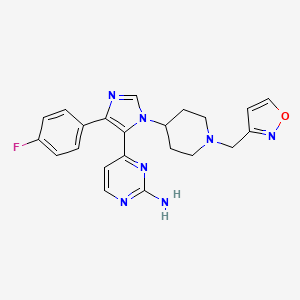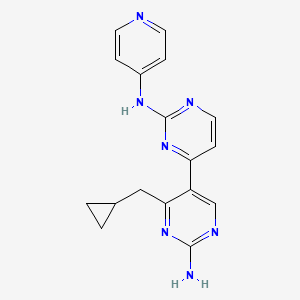
Pik-III
Overview
Description
PIK-III, also known as VPS34-IN2, is a potent and selective inhibitor of the enzyme vacuolar protein sorting 34 (VPS34). This compound has gained significant attention due to its ability to block autophagy, a cellular process involved in the degradation and recycling of cellular components. This compound has shown promise in scientific research, particularly in the fields of cancer biology and cellular homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PIK-III involves several steps, starting with the preparation of key intermediates. The process typically includes the formation of a cyclopropyl group and an aminopyrimidine moiety, which are crucial for the compound’s binding affinity to VPS34 . The reaction conditions often involve the use of organic solvents like dimethyl sulfoxide (DMSO) and require precise temperature control to ensure the desired product’s purity and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound’s synthesis on a larger scale would likely involve similar steps to the laboratory synthesis, with optimizations for scalability and cost-effectiveness. This might include the use of automated synthesis equipment and advanced purification techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
PIK-III primarily undergoes substitution reactions due to its functional groups. It is known to inhibit the lipidation of microtubule-associated protein 1A/1B-light chain 3 (LC3), a key step in the autophagy process .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include organic solvents like DMSO and reagents that facilitate the formation of cyclopropyl and aminopyrimidine groups. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products
The major products formed from reactions involving this compound are typically intermediates that retain the core structure of the compound, with modifications to specific functional groups. These intermediates are often used in further studies to explore the compound’s biological activity and potential therapeutic applications .
Scientific Research Applications
PIK-III has a wide range of applications in scientific research:
Cancer Biology: this compound is used to study the role of autophagy in cancer cells.
Cellular Homeostasis: The compound is used to explore the mechanisms of cellular homeostasis, particularly in the context of iron metabolism.
Neurodegenerative Diseases: This compound is also used in studies related to neurodegenerative diseases, where autophagy plays a critical role in the clearance of damaged proteins and organelles.
Mechanism of Action
PIK-III exerts its effects by binding to the active site of VPS34, a lipid kinase involved in the autophagy pathway. The compound’s cyclopropyl group and aminopyrimidine moiety enhance its binding affinity to VPS34, effectively inhibiting its activity . This inhibition blocks the formation of phosphatidylinositol 3-phosphate (PI3P), a lipid essential for autophagosome formation, thereby preventing autophagy .
Comparison with Similar Compounds
PIK-III is unique in its high selectivity for VPS34 over other lipid kinases such as phosphoinositide 3-kinase alpha (PI3Kα) and mechanistic target of rapamycin (mTOR) . Similar compounds include:
VPS34 Inhibitor 1 (Compound 19): This compound is an analogue of this compound and exhibits similar inhibitory effects on VPS34.
This compound’s unique binding properties and high selectivity make it a valuable tool in autophagy research and its potential therapeutic applications.
Properties
IUPAC Name |
4-(cyclopropylmethyl)-5-[2-(pyridin-4-ylamino)pyrimidin-4-yl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7/c18-16-21-10-13(15(23-16)9-11-1-2-11)14-5-8-20-17(24-14)22-12-3-6-19-7-4-12/h3-8,10-11H,1-2,9H2,(H2,18,21,23)(H,19,20,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSDLQLNIVFIJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=NC(=NC=C2C3=NC(=NC=C3)NC4=CC=NC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

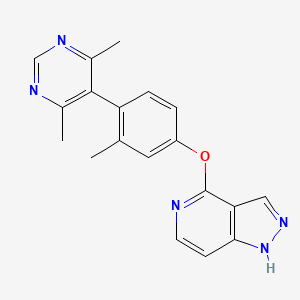

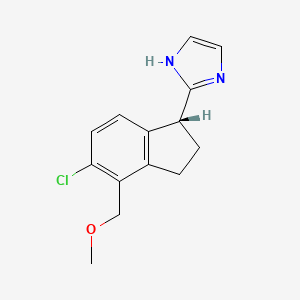
![4-[[3-(5-ethynylpyridin-2-yl)oxyphenyl]methyl]-N-pyridin-3-ylpiperidine-1-carboxamide](/img/structure/B610030.png)
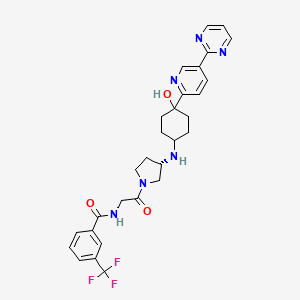

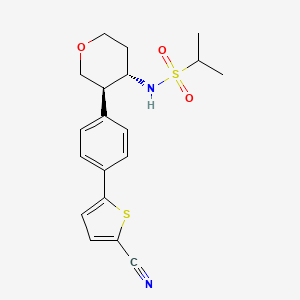
![2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine;hydrochloride](/img/structure/B610034.png)
![Methanone, [(3S,4R)-4-(2,4-difluorophenyl)-1-(1,1-dimethylethyl)-3-pyrrolidinyl][(3R,5S)-4-hydroxy-3,5-dimethyl-4-phenyl-1-piperidinyl], (HCl)](/img/structure/B610035.png)
![1-[2-(4-Tert-butylphenyl)-2-(indan-2-ylamino)ethyl]-3-(trifluoromethyl)pyridin-2-one](/img/structure/B610038.png)
![(2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide](/img/structure/B610040.png)
